D-Fructose 2,6-diphosphate sodium salt
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Overview
Description
D-Fructose 2,6-diphosphate sodium salt: is a vital compound in biomedicine, primarily known for its role as a metabolic regulator. It plays a crucial role in the regulation of glycolysis and gluconeogenesis, making it significant in the study of metabolic pathways and energy production in cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Fructose 2,6-diphosphate sodium salt typically involves the phosphorylation of fructose-6-phosphate. This process can be catalyzed by specific enzymes such as phosphofructokinase-2. The reaction conditions often require a controlled pH and temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions, where the enzyme phosphofructokinase-2 is used to catalyze the phosphorylation of fructose-6-phosphate. The process is optimized for high yield and purity, often involving purification steps such as chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: D-Fructose 2,6-diphosphate sodium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in isomerization reactions where it is converted to other sugar phosphates .
Common Reagents and Conditions:
Phosphorylation: Enzymes like phosphofructokinase-2 are commonly used.
Dephosphorylation: Enzymes such as fructose-2,6-bisphosphatase are involved.
Isomerization: Specific isomerases catalyze the conversion to other sugar phosphates.
Major Products Formed: The major products formed from these reactions include fructose-6-phosphate and other sugar phosphates, which are intermediates in glycolysis and gluconeogenesis .
Scientific Research Applications
D-Fructose 2,6-diphosphate sodium salt has a wide range of applications in scientific research:
Chemistry: Used to study enzyme mechanisms and metabolic pathways.
Biology: Plays a crucial role in understanding cellular metabolism and energy production.
Medicine: Investigated for its potential in treating metabolic disorders such as diabetes and cancer.
Industry: Utilized in the development of drugs targeting metabolic pathways.
Mechanism of Action
D-Fructose 2,6-diphosphate sodium salt exerts its effects by regulating key enzymes in glycolysis and gluconeogenesis. It activates phosphofructokinase-1, enhancing glycolysis, and inhibits fructose-1,6-bisphosphatase, reducing gluconeogenesis. This dual action helps maintain glucose homeostasis in cells .
Comparison with Similar Compounds
D-Fructose 1,6-bisphosphate: Another sugar phosphate involved in glycolysis.
D-Glucose 6-phosphate: A key intermediate in glycolysis and gluconeogenesis.
D-Fructose 6-phosphate: A precursor in the synthesis of D-Fructose 2,6-diphosphate sodium salt.
Uniqueness: this compound is unique due to its specific regulatory role in both glycolysis and gluconeogenesis, making it a critical compound for maintaining metabolic balance .
Properties
Molecular Formula |
C6H13NaO12P2 |
---|---|
Molecular Weight |
362.10 g/mol |
IUPAC Name |
sodium;[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-phosphonooxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.Na/c7-2-6(18-20(13,14)15)5(9)4(8)3(17-6)1-16-19(10,11)12;/h3-5,7-9H,1-2H2,(H2,10,11,12)(H2,13,14,15);/q;+1/p-1/t3-,4-,5+,6+;/m1./s1 |
InChI Key |
JHTXKGQRDPTTPG-QAYODLCCSA-M |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)[O-].[Na+] |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OP(=O)(O)O)O)O)OP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
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